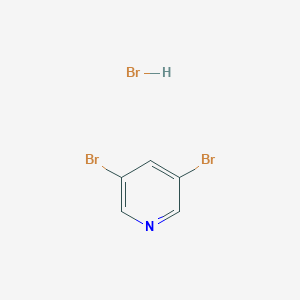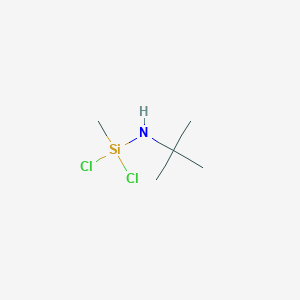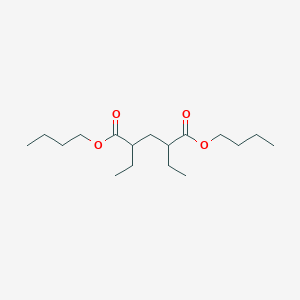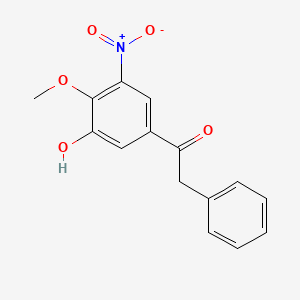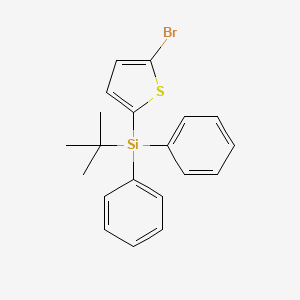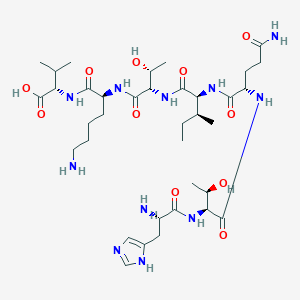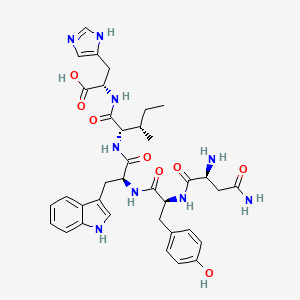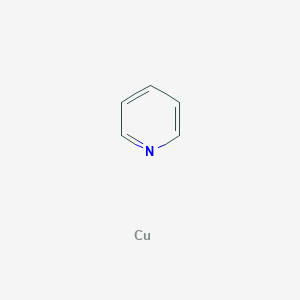![molecular formula C18H22O8 B14246681 [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate CAS No. 408327-97-9](/img/structure/B14246681.png)
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its multiple acetyloxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate typically involves esterification reactions. One common method is the reaction of 3-hydroxypropane with acetic anhydride. The reaction is carried out under controlled temperature conditions, usually between 40°C and 50°C, with constant stirring for 2-3 hours . The product is then purified through filtration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction, the product is purified using industrial filtration and distillation techniques.
Chemical Reactions Analysis
Types of Reactions
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water.
Transesterification: This reaction involves the exchange of the acyl group with another alcohol, forming a different ester.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an excess of alcohol and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Transesterification: Produces a different ester and alcohol.
Reduction: Produces alcohols or aldehydes.
Scientific Research Applications
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Used in the production of perfumes, flavoring agents, and plasticizers.
Mechanism of Action
The mechanism of action of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate involves its hydrolysis to release acetic acid and the corresponding alcohol. The acetic acid can then participate in various biochemical pathways, while the alcohol can exert its effects on cellular targets. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the breakdown of esters .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring agents.
Isopropyl propionate: Used in perfumes and as a solvent.
Uniqueness
What sets [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate apart is its multiple acetyloxy groups, which enhance its reactivity and potential applications. Its structure allows for multiple points of hydrolysis, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
408327-97-9 |
|---|---|
Molecular Formula |
C18H22O8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate |
InChI |
InChI=1S/C18H22O8/c1-11(19)23-9-17(25-13(3)21)15-6-5-7-16(8-15)18(26-14(4)22)10-24-12(2)20/h5-8,17-18H,9-10H2,1-4H3 |
InChI Key |
KITPMZGMNVDEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=CC(=CC=C1)C(COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


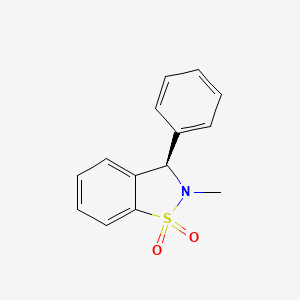
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
